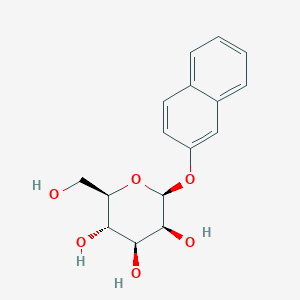

2-Naphthyl B-D-mannopyranoside

CAS No.:

Cat. No.: VC20321599

Molecular Formula: C16H18O6

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O6 |

|---|---|

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |

| Standard InChI Key | MWHKPYATGMFFPI-RBGFHDKUSA-N |

| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |

Introduction

| Property | Value |

|---|---|

| Molecular Weight | 306.31 g/mol |

| Solubility | Partially soluble in water, highly soluble in DMSO |

| Melting Point | Not reported (decomposes) |

| Stability | Stable under dry, inert conditions |

The compound’s β-configuration is critical for its specificity toward β-mannosidases, distinguishing it from α-anomers or glucopyranoside analogues.

Synthesis and Production Methods

Fischer Glycosylation

The classical synthesis involves Fischer glycosylation, where 2-naphthol reacts with D-mannose under acidic conditions (e.g., HCl or H₂SO₄) at elevated temperatures. This method yields moderate efficiency (~40–60%) and requires purification via column chromatography to isolate the β-anomer.

Enzymatic Synthesis

Modern approaches employ glycosyltransferases or glycosynthases under mild, aqueous conditions. Enzymatic methods achieve higher stereoselectivity (>90% β-anomer) and are scalable for industrial production. For instance, Bacillus-derived mannosidases have been used to catalyze the transglycosylation of activated mannose donors to 2-naphthol.

Industrial Optimization

Large-scale production utilizes continuous-flow reactors to enhance yield and reduce side products. Automated systems integrate real-time monitoring to optimize reaction parameters (pH, temperature, and catalyst concentration).

Applications in Biochemical Research

Enzyme Kinetics and Inhibition Studies

2-Naphthyl β-D-mannopyranoside serves as a chromogenic substrate for β-mannosidases. Hydrolysis releases 2-naphthol, which is quantifiable via spectrophotometry (λmax = 322 nm). This enables precise measurement of enzyme activity and inhibition constants (e.g., Kᵢ values for competitive inhibitors).

Carbohydrate Metabolism Pathways

The compound is used to map mannose-processing pathways in organisms ranging from bacteria to humans. For example, studies on Clostridium species revealed its role in elucidating mannan degradation mechanisms critical for gut microbiota symbiosis.

Fluorescence-Based Cellular Imaging

Functionalized derivatives tagged with fluorophores (e.g., FITC) enable real-time tracking of glycosidase activity in live cells. This has applications in cancer research, where aberrant glycosidase expression is a biomarker for tumor progression.

Computational and Pharmacological Insights

Density Functional Theory (DFT) Analysis

Recent DFT studies (3-21G basis set) calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for 2-naphthyl β-D-mannopyranoside derivatives. Key findings include:

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 0.27439 (Compound 1) |

| Electrophilicity Index | 2.45 |

| Chemical Potential | -4.12 |

A narrower HOMO-LUMO gap in acylated derivatives (e.g., lauryl-substituted: 0.01924 eV) correlates with enhanced reactivity in enzymatic assays .

Molecular Docking and Dynamics

Docking studies against smallpox virus protein (PDB: 3IGC) demonstrated moderate binding affinity (ΔG = -6.8 kcal/mol), with hydrogen bonds forming between the mannose moiety and residues ASN-54 and GLU-132. A 100 ns molecular dynamics simulation confirmed complex stability under physiological conditions .

ADMET Profiling

Comparative Analysis with Structural Analogues

| Compound | Glycosidic Bond | Bioactivity (Anticarcinogenic Pa) |

|---|---|---|

| 2-Naphthyl β-D-mannopyranoside | β-1,4 | 0.731 |

| 1-Naphthyl β-D-glucopyranoside | β-1,4 | 0.612 |

| Methyl α-D-mannopyranoside | α-1,2 | 0.487 |

The β-manno configuration confers superior enzyme specificity and bioactivity compared to α-anomers or glucoside analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume